molecular formula C18H24N2O5 B13979731 tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate

tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate

Cat. No.: B13979731
M. Wt: 348.4 g/mol
InChI Key: OKNUGRTXJGTXBD-UHFFFAOYSA-N
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Description

tert-Butyl 3-(®-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate: is a complex organic compound that features a tert-butyl ester group, a pyrrolidine ring, and a dihydrobenzo dioxine moiety

Preparation Methods

The synthesis of tert-Butyl 3-(®-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the tert-butyl ester group. The synthetic route may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Ester Group: This step often involves the use of tert-butyl chloroformate in the presence of a base.

    Coupling Reactions: The dihydrobenzo dioxine moiety can be introduced through coupling reactions using reagents such as amides or esters.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using flow chemistry techniques to enhance reaction efficiency .

Chemical Reactions Analysis

tert-Butyl 3-(®-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or amide functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-(®-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating enzyme interactions and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism by which tert-Butyl 3-(®-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications .

Comparison with Similar Compounds

When compared to similar compounds, tert-Butyl 3-(®-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butyl ®-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate

These compounds share some structural similarities but differ in their specific functional groups and applications .

Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

tert-butyl 3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-9-8-12(10-20)19-16(21)15-11-23-13-6-4-5-7-14(13)24-15/h4-7,12,15H,8-11H2,1-3H3,(H,19,21)

InChI Key

OKNUGRTXJGTXBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C2COC3=CC=CC=C3O2

Origin of Product

United States

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